molecular formula C18H23ClF3N3O5 B574166 Ala-ala-phe-chloromethylketone tfa CAS No. 184901-82-4

Ala-ala-phe-chloromethylketone tfa

Cat. No. B574166
CAS RN: 184901-82-4
M. Wt: 453.843
InChI Key: BBKRCKQWYZACFI-SQRKDXEHSA-N
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Description

Ala-ala-phe-chloromethylketone tfa, also known as AAF-CMK, is a serine protease inhibitor . It is used for tripeptidyl peptidase I (E.C. 3.4.14.9) with a Ki value of 63 nM . It is a synthetic compound and its molecular weight is 453.85 .


Molecular Structure Analysis

The molecular formula of Ala-ala-phe-chloromethylketone tfa is C18H23ClF3N3O5 . Its molecular weight is 453.84 .


Physical And Chemical Properties Analysis

Ala-ala-phe-chloromethylketone tfa is a solid substance that is soluble in water . It should be stored at temperatures below -15°C .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of Ala-Ala-Phe-Chloromethylketone TFA is the β5 subunit (PSMB5) of the 26S proteasome . The 26S proteasome is a multi-protein complex that plays a crucial role in the degradation of intracellular proteins .

Mode of Action

Ala-Ala-Phe-Chloromethylketone TFA acts as a selective and reversible inhibitor of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome . This inhibition is evidenced by the compound’s ability to inhibit functional β5 active site labeling with the affinity probe BodipyFL-Ahx 3 L 3 VS .

Biochemical Pathways

The inhibition of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome by Ala-Ala-Phe-Chloromethylketone TFA affects the ubiquitin-proteasome system . This system is responsible for the degradation of most proteins within the cell, including those involved in cell cycle regulation, signal transduction, and responses to oxidative stress .

Pharmacokinetics

It is known that the compound issoluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of the β5 subunit-associated chymotrypsin-like activity of the 26S proteasome by Ala-Ala-Phe-Chloromethylketone TFA results in the accumulation of polyubiquitylated proteins . This can lead to cell growth inhibition and potentially cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ala-Ala-Phe-Chloromethylketone TFA. For instance, the compound is light-sensitive , which means its stability and efficacy could be affected by exposure to light. Furthermore, the compound’s solubility in water suggests that its action and efficacy could be influenced by the hydration status of the cells and the surrounding environment .

Safety and Hazards

Trifluoroacetic acid (TFA), a component of Ala-ala-phe-chloromethylketone tfa, is classified as acutely toxic if inhaled, and it can cause severe skin burns and eye damage . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-1-oxopropan-2-yl]propanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3.C2HF3O2/c1-10(18)15(22)19-11(2)16(23)20-13(14(21)9-17)8-12-6-4-3-5-7-12;3-2(4,5)1(6)7/h3-7,10-11,13H,8-9,18H2,1-2H3,(H,19,22)(H,20,23);(H,6,7)/t10-,11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZXFWAYCYJFIZ-SQRKDXEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClF3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ala-ala-phe-chloromethylketone tfa

CAS RN

184901-82-4
Record name L-Alaninamide, L-alanyl-N-[(1S)-3-chloro-2-oxo-1-(phenylmethyl)propyl]-, mono(trifluoroacetate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184901-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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